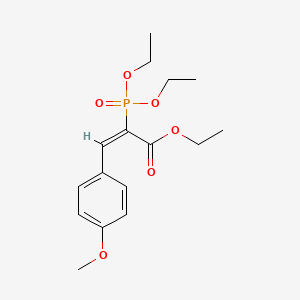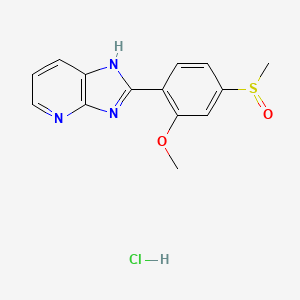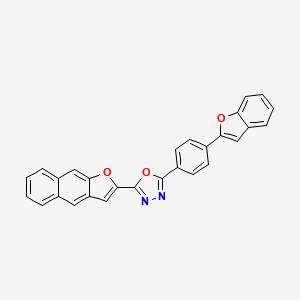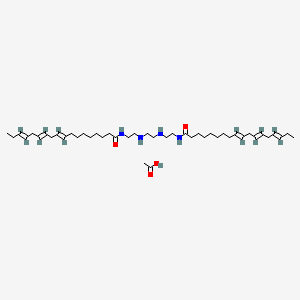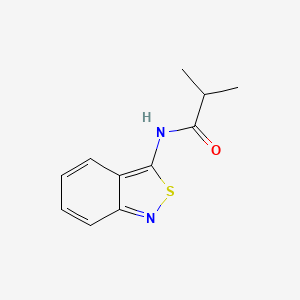
N-(2,1-Benzisothiazol-3-yl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,1-Benzisothiazol-3-yl)-2-methylpropanamide is a chemical compound with the molecular formula C10H10N2OS It is characterized by the presence of a benzisothiazole ring, which is a bicyclic structure containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1-Benzisothiazol-3-yl)-2-methylpropanamide typically involves the reaction of 2,1-benzisothiazole with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,1-Benzisothiazole+2-methylpropanoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
N-(2,1-Benzisothiazol-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzisothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzisothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzisothiazole derivatives.
科学的研究の応用
N-(2,1-Benzisothiazol-3-yl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(2,1-Benzisothiazol-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-(2,1-Benzisothiazol-3-yl)propanamide: Similar structure but lacks the methyl group on the propanamide moiety.
2-Methylbenzisothiazole: Contains the benzisothiazole ring but lacks the propanamide group.
Uniqueness
N-(2,1-Benzisothiazol-3-yl)-2-methylpropanamide is unique due to the presence of both the benzisothiazole ring and the 2-methylpropanamide group. This combination imparts specific chemical and biological properties that are distinct from its analogs.
特性
CAS番号 |
67019-22-1 |
|---|---|
分子式 |
C11H12N2OS |
分子量 |
220.29 g/mol |
IUPAC名 |
N-(2,1-benzothiazol-3-yl)-2-methylpropanamide |
InChI |
InChI=1S/C11H12N2OS/c1-7(2)10(14)12-11-8-5-3-4-6-9(8)13-15-11/h3-7H,1-2H3,(H,12,14) |
InChIキー |
CLLPLVBKGIPVRQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NC1=C2C=CC=CC2=NS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



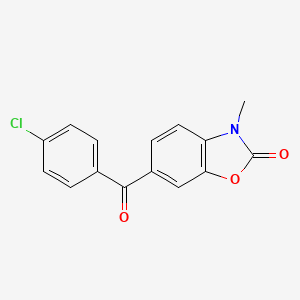

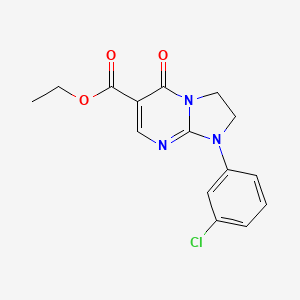
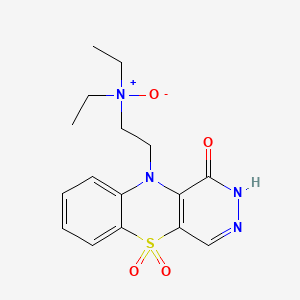

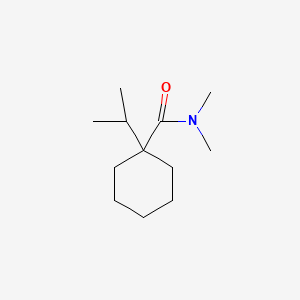


![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12696929.png)
